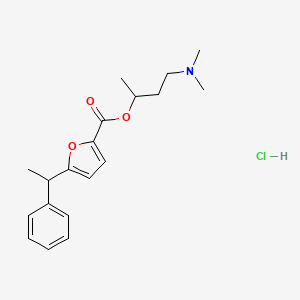![molecular formula C23H26ClN3O5S B12477831 4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12477831.png)
4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a morpholinylcarbonyl group, and a piperidinylsulfonyl group attached to a benzamide core. Its unique structure makes it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, morpholine, and piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .
化学反応の分析
Types of Reactions
4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation .
類似化合物との比較
Similar Compounds
- 4-chloro-2-(morpholin-4-ylcarbonyl)phenol
- 2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide
- Morpholin-4-yl-phosphonic acid bis-(4-chloro-phenyl) ester
Uniqueness
4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines .
特性
分子式 |
C23H26ClN3O5S |
|---|---|
分子量 |
492.0 g/mol |
IUPAC名 |
4-chloro-N-[2-(morpholine-4-carbonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H26ClN3O5S/c24-19-9-8-17(16-21(19)33(30,31)27-10-4-1-5-11-27)22(28)25-20-7-3-2-6-18(20)23(29)26-12-14-32-15-13-26/h2-3,6-9,16H,1,4-5,10-15H2,(H,25,28) |
InChIキー |
KHROWHYUOFQNIR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N4CCOCC4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-{4-[bis(4-methylphenyl)methyl]piperazin-1-yl}propyl)-1H-indole](/img/structure/B12477752.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12477757.png)
![4-({(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12477759.png)
![4-(3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B12477762.png)
![N-[3-(acetylamino)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B12477769.png)
![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B12477773.png)
![1-{3-[(4-methylbenzyl)oxy]phenyl}-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B12477776.png)
![2-[Ethyl-(toluene-4-sulfonyl)-amino]-N-(3-imidazol-1-yl-propyl)-acetamide](/img/structure/B12477781.png)
![2-[(E)-(4-amino-2,6-dihydroxypyrimidin-5-yl)diazenyl]benzonitrile](/img/structure/B12477784.png)
![5-bromo-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)furan-2-carboxamide](/img/structure/B12477791.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycinamide](/img/structure/B12477798.png)
![2-[3-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12477800.png)


